

Application Note: Comprehensive Analytical Characterization of 5-(3-Bromophenyl)isoxazol-3-amine

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Compound of Interest

Compound Name: 5-(3-Bromophenyl)isoxazol-3-amine

Cat. No.: B13537970

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Introduction & Chemical Profile[1][2][3][4][5][6][7]

5-(3-Bromophenyl)isoxazol-3-amine is a critical heterocyclic building block used frequently in the synthesis of kinase inhibitors and immunomodulatory agents.[1] Its structural integrity relies on the specific regiochemistry of the isoxazole ring (amine at position 3, aryl group at position 5) and the presence of the bromine handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide provides a validated analytical framework for the identity, purity, and assay of this compound. The protocols below are designed to differentiate it from its common regioisomer (5-amino-3-aryl) and quantify potential synthetic impurities.

Chemical Identity

Property	Detail
IUPAC Name	5-(3-Bromophenyl)isoxazol-3-amine
CAS Number	1506846-84-9
Molecular Formula	C
	H
	BrN
	O
Molecular Weight	239.07 g/mol
Monoisotopic Mass	237.97 (for Br)
pKa (Calculated)	~2.0 (Weak base due to electron-withdrawing aryl/isoxazole core)
Solubility	DMSO (High), Methanol (Moderate), Water (Low)

Safety & Handling (MSDS Highlights)

- Hazards: Acute toxicity (Oral), Skin irritation, Serious eye irritation.
- Handling: Use engineering controls (fume hood). Wear nitrile gloves and safety glasses.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative darkening of the amine.

Method 1: High-Performance Liquid Chromatography (HPLC)[1]

Objective: To determine chemical purity and quantify the assay % against a reference standard.

Rationale

A C18 stationary phase is selected due to the hydrophobicity of the bromophenyl ring. An acidic mobile phase (0.1% Formic Acid) is mandated not necessarily to protonate the amine (which has a very low pKa), but to suppress silanol interactions on the column and sharpen the peak of the isoxazole nitrogen.

Chromatographic Conditions

Parameter	Setting
Instrument	Agilent 1290 Infinity II or equivalent UHPLC/HPLC
Column	Waters XBridge C18, 3.5 μ m, 4.6 x 100 mm (or equivalent)
Column Temp	40°C
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Flow Rate	1.0 mL/min
Injection Vol	5.0 μ L
Detection	UV at 254 nm (Primary), 220 nm (Secondary)

Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	5	Equilibration
2.0	5	Isocratic Hold
12.0	95	Linear Gradient
15.0	95	Wash
15.1	5	Re-equilibration
20.0	5	End

System Suitability Criteria (SST)

- Tailing Factor:

1.5

- Theoretical Plates:

5000

- Retention Time (RT): $\sim 8.5 \pm 0.5$ min (varies by system dwell volume)

- %RSD (n=5):

2.0% for peak area

Method 2: LC-MS Identification (Isotopic Signature) [1]

Objective: Confirmation of molecular weight and bromine isotopic pattern.

Protocol

- Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
- Scan Range: 100 – 500
- Cone Voltage: 30 V.

Data Interpretation

The presence of a bromine atom provides a distinct "twin peak" signature due to the natural abundance of

Br (50.7%) and

Br (49.3%).

- Target Mass (M+H)
:
 - Peak A: 238.98 (Br isotope)
 - Peak B: 240.98 (Br isotope)
- Acceptance Criteria: The mass spectrum must show two major peaks at ~239 and ~241 with an intensity ratio of approximately 1:1.

Method 3: Nuclear Magnetic Resonance (NMR)[5][10][11]

Objective: Structural elucidation and confirmation of regiochemistry (3-amine vs 5-amine).

Sample Preparation

Dissolve 10 mg of sample in 0.6 mL of DMSO-

. The amine protons are exchangeable; ensure the solvent is dry to visualize the NH peak clearly.

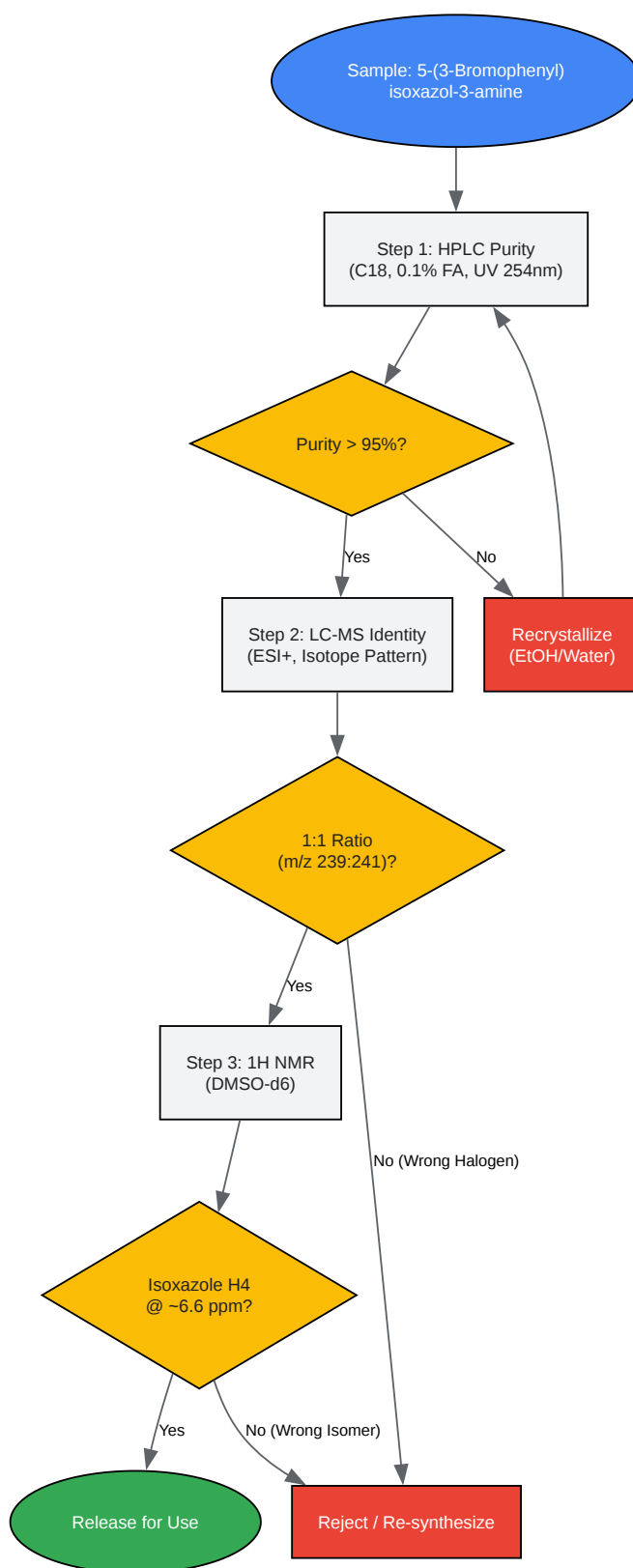
¹H NMR Assignment (400 MHz, DMSO-)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Structural Logic
5.60 – 6.00	Broad Singlet	2H	–NH	3-amino protons are typically broad.
6.65	Singlet	1H	Isoxazole C4-H	Characteristic sharp singlet for 5-substituted isoxazole.[1]
7.45	Triplet	1H	Phenyl C5'-H	Meta-coupling.[1]
7.60	Doublet	1H	Phenyl C6'-H	Ortho-coupling. [1]
7.75	Doublet	1H	Phenyl C4'-H	Ortho-coupling (adjacent to Br). [1]
8.00	Singlet	1H	Phenyl C2'-H	Isolated proton between isoxazole and Br.

Note: Shifts are approximate. The key differentiator from the 5-amino isomer is the chemical shift of the isoxazole C4-H, which typically appears upfield (approx 5.0-5.5 ppm) in 5-amino-3-aryl isoxazoles, whereas in this 3-amino-5-aryl isomer, it is more deshielded (~6.5-6.8 ppm).

Analytical Workflow Visualization

The following diagram illustrates the logical decision tree for characterizing the compound, ensuring no step is skipped.



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Caption: Analytical decision tree ensuring purity, identity (Br isotopes), and regiochemistry (NMR shifts) before release.

References

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Sources

- [1. 7064-33-7|5-\(3-Bromophenyl\)isoxazole|BLD Pharm \[bldpharm.com\]](#)
- [2. Isoxazole, 5-\(4-bromophenyl\)-3-phenyl- | C15H10BrNO | CID 835944 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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